molecular formula C14H18O B14437926 1-(3-Methoxyphenyl)cycloheptene CAS No. 75209-54-0

1-(3-Methoxyphenyl)cycloheptene

Cat. No.: B14437926
CAS No.: 75209-54-0
M. Wt: 202.29 g/mol
InChI Key: VJFHEIQJVAKIKP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cycloheptene is an organic compound that belongs to the class of cycloalkenes It consists of a cycloheptene ring substituted with a methoxyphenyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-methoxyphenylmagnesium bromide (Grignard reagent) followed by dehydration to form the desired cycloheptene derivative . Another method includes the use of organocerium reagents with cycloalkanones to provide alkoxides, which are then converted to aryl-substituted cycloalkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound to cycloheptane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

1-(3-Methoxyphenyl)cycloheptene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cycloheptene involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)cycloheptene can be compared with other similar compounds such as:

    Cycloheptene: A simpler cycloalkene without the methoxyphenyl substitution.

    1-Phenylcycloheptene: Similar structure but without the methoxy group.

    1-(4-Methoxyphenyl)cycloheptene: Similar structure with the methoxy group at a different position on the phenyl ring.

Properties

CAS No.

75209-54-0

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)cycloheptene

InChI

InChI=1S/C14H18O/c1-15-14-10-6-9-13(11-14)12-7-4-2-3-5-8-12/h6-7,9-11H,2-5,8H2,1H3

InChI Key

VJFHEIQJVAKIKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCCCC2

Origin of Product

United States

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